2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique structure, which includes a cyclopropane ring bonded to a methoxy-substituted phenyl group. This compound is primarily recognized for its potential applications in medicinal chemistry and pharmacological research. The hydrochloride salt form enhances its solubility in aqueous environments, making it suitable for various scientific applications.
The compound's molecular formula is with a molecular weight of approximately 199.68 g/mol . It is classified under the International Union of Pure and Applied Chemistry name as 1-(4-methoxyphenyl)cyclopropan-1-amine hydrochloride. Its CAS number is 26568-28-5, which is used for identifying chemical substances in various databases .
The synthesis of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride typically involves several key steps:
In industrial settings, optimized catalysts and reaction conditions are employed to maximize yield and purity during production.
The molecular structure of 2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride can be represented using SMILES notation as COC1=CC=C(C=C1)C2(CC2)N.Cl
. The structural features include:
2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride can participate in various chemical reactions typical for amines and cyclopropanes:
2-(4-Methoxyphenyl)cyclopropan-1-amine hydrochloride has potential applications in various scientific fields:
This compound's unique structure and properties make it a subject of interest for further studies aimed at understanding its biological implications and potential therapeutic applications.
CAS No.: 2134602-45-0
CAS No.: 13859-65-9
CAS No.:
CAS No.: 1471-96-1
CAS No.: 990-73-8